2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
2-{[4-(2-Ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 2-ethylphenyl group at the N4 position and a sulfanylacetic acid moiety at the C3 position.
The triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets . The sulfanylacetic acid group enhances solubility and may contribute to binding interactions via hydrogen bonding or ionic interactions. The 2-ethylphenyl substituent likely influences lipophilicity and steric effects, modulating pharmacokinetic properties and target engagement.
Properties
IUPAC Name |
2-[[4-(2-ethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-9-5-3-4-6-10(9)15-8-13-14-12(15)18-7-11(16)17/h3-6,8H,2,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRJFFVIAEUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=NN=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via S-alkylation of the triazole ring. This step involves the reaction of the triazole derivative with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. Research has indicated that derivatives like 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibit significant antifungal activity against various strains of fungi. A study demonstrated that this compound could inhibit the growth of Candida species, making it a candidate for antifungal drug development.
Anticancer Properties
Recent investigations have shown that triazole derivatives can also possess anticancer properties. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate the mechanisms behind its cytotoxic effects.
Pesticidal Properties
The compound has been evaluated for its pesticidal properties against agricultural pests. Its efficacy as a fungicide has been noted in several studies, where it demonstrated the ability to control fungal infections in crops. This positions it as a valuable agent in integrated pest management strategies.
Herbicidal Activity
In addition to fungicidal properties, there is emerging evidence suggesting that this compound may exhibit herbicidal activity. Preliminary trials have shown that it can inhibit the growth of certain weed species, indicating potential for use in herbicide formulations.
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research has shown that blending this compound with polymers can lead to materials with improved performance characteristics suitable for various industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated effective inhibition of Candida species growth. |
| Study 2 | Anticancer Properties | Induced apoptosis in specific cancer cell lines. |
| Study 3 | Pesticidal Properties | Showed efficacy against fungal infections in crops. |
| Study 4 | Herbicidal Activity | Inhibited growth of selected weed species. |
| Study 5 | Polymer Chemistry | Enhanced thermal stability and mechanical strength of polymers. |
Mechanism of Action
The mechanism of action of 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Key Observations:
- Alkyl Substituents (e.g., Butan-2-yl) : The butan-2-yl group in introduces branched-chain hydrophobicity, which may improve bioavailability by enhancing lipophilicity.
- Sulfonamide and Sulfamoyl Groups : The dimethylsulfamoyl substituent in adds hydrogen-bond acceptor capacity and electron-withdrawing effects, which are critical for enzyme inhibition (e.g., GPR-17 antagonism).
Pharmacological Activities
Anti-Inflammatory and Anti-Exudative Effects
- Triazole-Acetamide Derivatives: Analogs such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated significant anti-exudative activity (10 mg/kg dose), comparable to diclofenac sodium (8 mg/kg) in carrageenan-induced edema models . Substitutions with fluorine, chlorine, or ethyl groups enhanced potency by modulating COX-2 inhibition or leukocyte migration .
- Target Compound’s Potential: The 2-ethylphenyl group in the target compound may similarly enhance anti-inflammatory effects by balancing lipophilicity and steric bulk, as seen in ethyl-substituted analogs .
Enzyme and Receptor Modulation
- GPR-17 Antagonism : The compound 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (GPR-17 antagonist) highlights the role of sulfonyl and trifluoromethoxy groups in targeting central nervous system receptors .
- Thioredoxin Reductase (TrxR1) Inhibition : Triazole-thioacetate derivatives with aromatic substituents (e.g., phenyl, benzodioxolyl) show inhibitory activity against TrxR1, a key enzyme in oxidative stress pathways .
Biological Activity
2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₄O₂S
- Molecular Weight : 369.448 g/mol
The synthesis typically involves the reaction of 2-ethylphenyl derivatives with triazole-based scaffolds, utilizing various coupling agents to facilitate the formation of the sulfanyl group.
Antimicrobial Properties
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
| Enterobacter aerogenes | Low |
In a study by MDPI, compounds with similar structures were tested against these microorganisms and showed varying degrees of inhibition, indicating the potential for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. For example, certain analogs have demonstrated IC₅₀ values in the low micromolar range against cancer cell lines such as HeLa (cervical carcinoma) and U2OS (osteosarcoma):
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 0.70 |
| U2OS | 0.69 |
These findings suggest that modifications in the triazole structure can significantly enhance anticancer activity .
The mechanism of action for compounds like this compound may involve the inhibition of key enzymes or interference with cellular signaling pathways. Triazoles are known to disrupt fungal cell membrane synthesis and have been implicated in cancer cell apoptosis through various pathways.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated several triazole derivatives for their antimicrobial properties. The results indicated that modifications at the phenyl ring could enhance activity against resistant strains .
- Anticancer Properties : Research conducted on derivatives of similar triazole compounds revealed promising results in inhibiting tumor growth in vivo and in vitro settings. The study highlighted the importance of structural variations in enhancing therapeutic efficacy .
Q & A
Basic: What are the key synthetic strategies for 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?
Methodological Answer:
The synthesis typically involves:
Cyclocondensation : Reacting thiosemicarbazides with carboxylic acid derivatives to form the triazole core.
Functionalization : Introducing the 2-ethylphenyl substituent via nucleophilic substitution or coupling reactions.
Sulfanyl-Acetic Acid Incorporation : Thiol-alkylation using chloroacetic acid derivatives under basic conditions (e.g., NaH in THF) .
Key Considerations :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for heterocycle formation.
- Temperature Control : Reactions often proceed at 60–80°C to balance yield and selectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves the 3D conformation, including bond angles and dihedral angles critical for bioactivity. For example, triazole ring planarity and sulfanyl-acetic acid orientation are confirmed .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethylphenyl CH₃ vs. triazole CH) and confirms substitution patterns.
- IR Spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~650 cm⁻¹, carboxylic acid O-H at ~2500 cm⁻¹) .
Advanced: How to design SAR studies for optimizing biological activity?
Methodological Answer:
Substituent Variation : Systematically modify:
- Triazole Position 4 : Replace 2-ethylphenyl with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to alter electronic effects.
- Sulfanyl-Acetic Acid Chain : Test methyl ester vs. free acid forms for solubility and target binding .
Biological Assays :
- In Vitro Testing : Screen against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using dose-response curves (IC₅₀ determination).
- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) and prioritize synthetic targets .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Control Variables :
- Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to ensure reproducibility .
Structural Confirmation : Re-analyze conflicting compounds via X-ray crystallography to detect undiagnosed stereoisomers or polymorphs .
Intermediate: What analytical methods assess purity and stability?
Methodological Answer:
| Method | Parameters | Application |
|---|---|---|
| HPLC-DAD | C18 column, 0.1% TFA in H₂O/MeCN | Quantify impurities (<0.5%) |
| TGA/DSC | Heating rate 10°C/min, N₂ atmosphere | Determine decomposition temperature |
| pH Stability | Buffer solutions (pH 1.2–7.4), 37°C | Evaluate hydrolytic degradation over 24h |
Advanced: How to address crystallographic disorder in X-ray structures?
Methodological Answer:
- Refinement Strategies : Use SHELXL’s PART and ISOR commands to model disordered groups (e.g., ethylphenyl rotation) .
- Validation Tools : CheckCIF analyzes residual density and geometric outliers, flagging issues for manual correction .
Intermediate: What computational methods predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : SwissADME calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential maps for reactivity insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
